3-Dehydroxy-3-en-25-ol Vitamin D3

Übersicht

Beschreibung

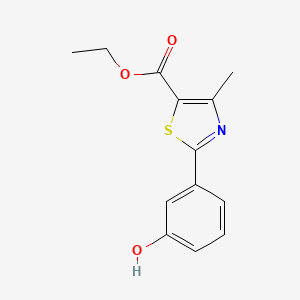

3-Dehydroxy-3-ene-25-ol Vitamin D3 is a derivative of Vitamin D3 . It is a labelled analogue of 3-Dehydroxy-3-ene-25-ol Vitamin D3 . The IUPAC name for this compound is ®-2-(methyl-d3)-6-((1R,3aS,7aR,E)-7a-methyl-4-((Z)-2-(6-methylenecyclohex-2-en-1-ylidene)ethylidene)octahydro-1H-inden-1-yl)heptan-1,1,1-d3-2-ol .

Molecular Structure Analysis

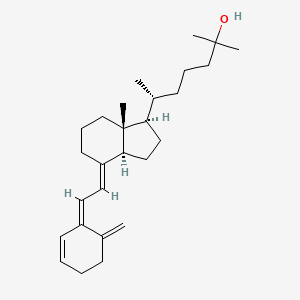

3-Dehydroxy-3-ene-25-ol Vitamin D3 contains a total of 72 bonds, including 30 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Wissenschaftliche Forschungsanwendungen

Mizellares Transportsystem

Vitamin D3, einschließlich seiner 3-Dehydroxy-3-en-25-ol-Form, ist eine fettlösliche Verbindung, die mit Wasser nicht mischbar ist, was Herausforderungen für die Absorption darstellt . Wissenschaftler haben an neuartigen mizellaren Formulierungen von Vitamin D3 gearbeitet, die darauf ausgelegt sind, die Absorption zu verbessern . Diese Formulierungen weisen vorteilhafte Eigenschaften und signifikante Verbesserungen der Darmpermeabilität auf .

Immunmodulatorische Eigenschaften

Vitamin D3 ist ein essentieller Nährstoff mit wichtigen immunmodulatorischen Eigenschaften . Es spielt eine entscheidende Rolle im Immunsystem, und sein Mangel kann den Ausbruch einer Vielzahl von Krankheiten beeinflussen .

Anti-Aging-Effekte

Vitamin D3 und Phytochemikalien wurden auf ihre potenziellen Anti-Aging-Effekte untersucht . Sie können synergistisch zusammenarbeiten, um Entzündungsreaktionen zu unterdrücken, die natürliche Immunantwort auszugleichen und zur Anti-Aging-Wirkung beizutragen, indem sie mit alterungsbezogenen Genen zusammenarbeiten .

Regulierung von proinflammatorischen Zytokinen

Vitamin D3 reguliert die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-α (TNF-α) durch Bindung an Vitamin-D-Rezeptoren (VDRs) in Immunzellen . Diese Regulierung ist entscheidend für die Aufrechterhaltung eines gesunden Zustands .

Potenzielle Verwendung bei der Behandlung von COVID-19

Es besteht zunehmendes Interesse an der Bedeutung von Vitamin D3 für die Aufrechterhaltung eines gesunden Zustands, insbesondere im Kontext der COVID-19-Pandemie

Wirkmechanismus

Target of Action

3-Dehydroxy-3-ene-25-ol Vitamin D3, also known as 1α, 25-dihydroxyvitamin D3, is a potent steroid hormone that regulates calcium and phosphorus metabolism in the body . The primary targets of this compound are genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . It is also known to regulate redox imbalance, inflammation, apoptosis, energy production, and growth factor synthesis .

Mode of Action

The active metabolic form of Vitamin D3, 1,25-dihydroxy Vitamin D3 (1,25 (OH) 2 D3 or calcitriol), interacts with its targets by regulating several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . This interaction results in changes in the cellular environment, influencing various biological processes.

Biochemical Pathways

The biochemical pathways affected by 3-Dehydroxy-3-ene-25-ol Vitamin D3 are primarily related to calcium homeostasis, cell proliferation, differentiation, and immune modulation . It also plays a crucial role in regulating blood pressure and atherosclerosis in the onset of cardiovascular disorders .

Pharmacokinetics

The pharmacokinetics of 3-Dehydroxy-3-ene-25-ol Vitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). It is a highly hydrophobic compound with poor water solubility, which impacts its bioavailability . The liposomal formulation of Vitamin D3 has been found to be more effective in elevating calcidiol concentration in serum, with an area under the curve (AUC) value four times larger than that for the oily formulation .

Result of Action

The molecular and cellular effects of 3-Dehydroxy-3-ene-25-ol Vitamin D3’s action include the regulation of calcium and phosphorus metabolism, which is crucial for bone formation and maintenance . It also influences immune function by modulating the immune response . Deficiency of Vitamin D3 can lead to a range of health problems, including osteoporosis, increased risk of infections, and potentially chronic diseases .

Action Environment

The action, efficacy, and stability of 3-Dehydroxy-3-ene-25-ol Vitamin D3 are influenced by environmental factors. For instance, Vitamin D3 is synthesized in the skin when exposed to sunlight . Therefore, the amount of sunlight exposure can significantly impact the levels of Vitamin D3 in the body. Additionally, dietary sources also contribute to the levels of Vitamin D3 .

Biochemische Analyse

Biochemical Properties

3-Dehydroxy-3-ene-25-ol Vitamin D3 undergoes a two-step metabolic activation involving sequential hydroxylations at 25- and 1α-carbons by cytochrome P450-based hydroxylases (CYP2R1 and CYP27B1) to give first the main circulating form 25-hydroxyvitamin D3 and then a hormonally active form 1α,25-dihydroxyvitamin D3 . The interactions of 3-Dehydroxy-3-ene-25-ol Vitamin D3 with these enzymes are crucial for its activation and function.

Cellular Effects

The active form of 3-Dehydroxy-3-ene-25-ol Vitamin D3, 1α,25-dihydroxyvitamin D3, is known to regulate several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Dehydroxy-3-ene-25-ol Vitamin D3 involves its binding to the vitamin D receptor (VDR), which then influences the expression of various genes. This can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3, has a half-life of approximately 15 hours in the human body .

Dosage Effects in Animal Models

The effects of different dosages of 3-Dehydroxy-3-ene-25-ol Vitamin D3 in animal models have not been extensively studied. It is known that Vitamin D3 plays a crucial role in bone health, and deficiency can lead to conditions such as rickets in young animals and osteomalacia in adults .

Metabolic Pathways

3-Dehydroxy-3-ene-25-ol Vitamin D3 is involved in the Vitamin D metabolic pathway. It is hydroxylated by the enzymes CYP2R1 and CYP27B1 to form 25-hydroxyvitamin D3 and then 1α,25-dihydroxyvitamin D3 .

Transport and Distribution

3-Dehydroxy-3-ene-25-ol Vitamin D3 is transported in the blood bound to the vitamin D-binding protein. It is distributed to various tissues in the body where it can be stored in fat cells due to its fat-soluble nature .

Subcellular Localization

The active form of 3-Dehydroxy-3-ene-25-ol Vitamin D3, 1α,25-dihydroxyvitamin D3, is known to bind to the vitamin D receptor (VDR), which is a nuclear receptor. This suggests that it is localized in the nucleus of cells where it can influence gene expression .

Eigenschaften

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBQPHBBQMXNSX-JRQXVFDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747461 | |

| Record name | (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106361-90-4 | |

| Record name | (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)